REACTION_CXSMILES
|
[Cl-].CON(C)[C:5](=[O:16])[CH2:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([F:14])[C:8]=1[F:15].Cl.[CH3:19]C(OC)(C)C>C1COCC1>[F:15][C:8]1[C:9]([F:14])=[CH:10][CH:11]=[C:12]([F:13])[C:7]=1[CH2:6][C:5](=[O:16])[CH3:19]
|
Name
|
CeCl3
|
Quantity
|
438 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 5° C
|
Type
|
TEMPERATURE
|
Details
|
it was warmed up to 16° C.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was re-cooled to −10 to −15° C
|
Type
|
CUSTOM
|
Details
|
After confirmation of completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with aqueous 5% K2CO3 (6 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude 18 (917 g, >99 wt %) in 95% yield
|
Type
|
CUSTOM
|
Details
|
The crude 18 was used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
Analytically pure 18 was obtained by silica gel column
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1F)F)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |